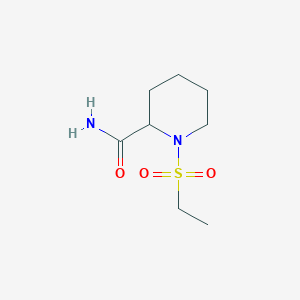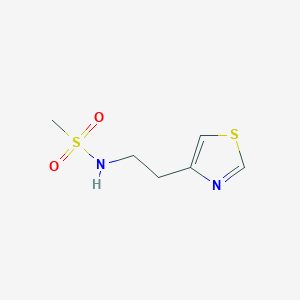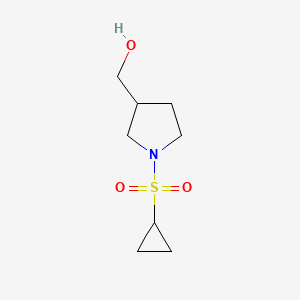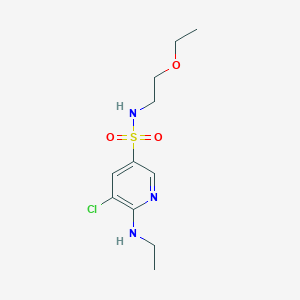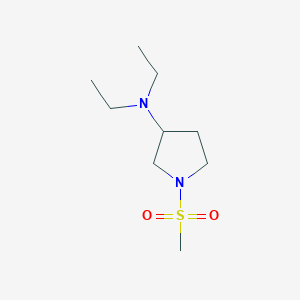
N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine (DEMSA) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The purpose of
作用機序
The exact mechanism of action of N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, and reduce the activity of glutamate, an excitatory neurotransmitter. This modulation of neurotransmitter activity is thought to underlie the anticonvulsant and analgesic effects of N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine.
Biochemical and Physiological Effects:
N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine has been shown to have a range of biochemical and physiological effects. In animal studies, N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine has been shown to reduce the severity and frequency of seizures, as well as to reduce pain sensitivity. N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine has also been shown to affect the levels of certain neurotransmitters in the brain, including GABA and glutamate.
実験室実験の利点と制限
N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to modulate neurotransmitter activity in the brain. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine. One area of interest is the development of new drugs based on N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine's anticonvulsant and analgesic effects. Another area of interest is the further study of N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine's mechanism of action, including its effects on other neurotransmitters and its potential interactions with other drugs. Additionally, N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine's potential applications in organic synthesis and other fields may also be explored in future research.
In conclusion, N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine may lead to the development of new drugs and a better understanding of its potential applications.
合成法
N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine can be synthesized through a multi-step process involving the reaction of pyrrolidine with sodium bisulfite, followed by the reaction of the resulting product with diethylamine and methylsulfonyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine has been studied for its potential applications in various fields, including pharmacology, neuroscience, and organic synthesis. In pharmacology, N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine has been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the development of new drugs. In neuroscience, N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine has been studied for its ability to modulate the activity of certain neurotransmitters, such as GABA and glutamate. In organic synthesis, N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine has been used as a chiral auxiliary in the synthesis of various compounds.
特性
IUPAC Name |
N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-4-10(5-2)9-6-7-11(8-9)14(3,12)13/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJPZAAJUSLCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCN(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-methylsulfonylpyrrolidin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol](/img/structure/B7595000.png)
![2-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7595001.png)

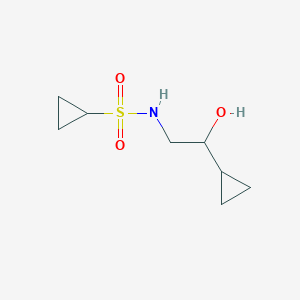
![6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7595019.png)
![2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol](/img/structure/B7595028.png)
![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)

![[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)
![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)
